1-(6-Methyl-9H-purin-9-yl)ethanone

Description

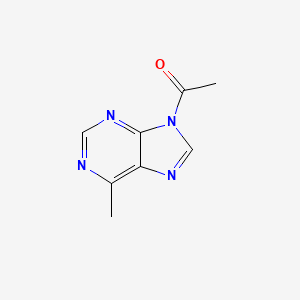

1-(6-Methyl-9H-purin-9-yl)ethanone is a purine derivative characterized by a methyl group at the 6-position of the purine ring and an ethanone (acetyl) substituent at the N9 position. Its molecular formula is C₈H₈N₅O (calculated molecular weight: 190.19 g/mol).

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

1-(6-methylpurin-9-yl)ethanone |

InChI |

InChI=1S/C8H8N4O/c1-5-7-8(10-3-9-5)12(4-11-7)6(2)13/h3-4H,1-2H3 |

InChI Key |

VUWPYWANDSTQAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-9H-purin-9-yl)ethanone can be achieved through several methods. One common approach involves the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . Another method includes the reaction of methyl p-sulfone benzyl halide with activated zinc powder to prepare a zinc agent, which is then condensed with 6-methyl nicotinoyl chloride under the action of a metal catalyst .

Industrial Production Methods: For large-scale industrial production, the preparation method involves a series of steps including the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by conversion to 4-(methylthio)phenylacetonitrile, and subsequent condensation with a 6-methylnicotinic ester. The final product is obtained through hydrolysis, decarboxylation, and oxidation steps .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-9H-purin-9-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The methyl group at the 6th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-Methyl-9H-purin-9-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-9H-purin-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act on purine receptors and enzymes involved in purine metabolism. It may inhibit or activate these targets, leading to various biological effects. For example, it can modulate the activity of adenosine receptors, which play a role in neurotransmission and cardiovascular function .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s methyl and ethanone groups likely allow straightforward synthesis via alkylation or acetylation reactions, as seen in analogous purine derivatives (e.g., ).

- The methyl group may balance lipophilicity and metabolic stability for drug development .

- Material Science: The ethanone group’s electrophilic carbonyl could enable conjugation with nucleophiles (e.g., amines, hydrazines), making it a candidate for functionalized materials or probes .

Biological Activity

1-(6-Methyl-9H-purin-9-yl)ethanone, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H9N3O

- Molecular Weight: 165.18 g/mol

- IUPAC Name: 1-(6-Methyl-9H-purin-9-yl)ethanone

- Canonical SMILES: CC(=O)N1C=NC2=C1C(=N)N(C(=N)N2C)C=C(N)C

Antiviral Activity

Research indicates that 1-(6-Methyl-9H-purin-9-yl)ethanone exhibits significant antiviral properties. Studies have demonstrated its effectiveness against various viruses, including herpes simplex virus (HSV) and influenza virus.

-

Mechanism of Action:

- The compound appears to inhibit viral replication by interfering with the viral RNA synthesis process. This is achieved by mimicking nucleosides, thereby disrupting the viral life cycle at critical stages.

- A study reported that derivatives of purine compounds, including this one, showed IC50 values indicating potent antiviral activity against HSV strains .

- Case Studies:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial pathogens.

-

Mechanism of Action:

- It is believed to exert its antimicrobial effects by disrupting bacterial cell wall synthesis and membrane integrity, leading to cell lysis.

- The compound's structural similarity to nucleic acids allows it to interfere with bacterial DNA replication processes.

-

Research Findings:

- In vitro studies have shown that 1-(6-Methyl-9H-purin-9-yl)ethanone has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of 1-(6-Methyl-9H-purin-9-yl)ethanone, it is useful to compare it with other purine derivatives:

| Compound Name | Antiviral Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 1-(6-Methyl-9H-purin-9-yl)ethanone | 15 | 32 |

| Acyclovir | 28 | Not applicable |

| Other purine derivatives | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.